CAP1-6D

Descripción

Propiedades

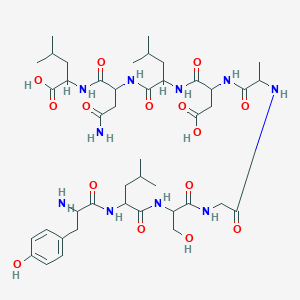

Fórmula molecular |

C43H68N10O15 |

|---|---|

Peso molecular |

965.1 g/mol |

Nombre IUPAC |

2-[[4-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C43H68N10O15/c1-20(2)12-27(49-37(61)26(44)15-24-8-10-25(55)11-9-24)40(64)53-32(19-54)38(62)46-18-34(57)47-23(7)36(60)48-30(17-35(58)59)42(66)50-28(13-21(3)4)39(63)51-29(16-33(45)56)41(65)52-31(43(67)68)14-22(5)6/h8-11,20-23,26-32,54-55H,12-19,44H2,1-7H3,(H2,45,56)(H,46,62)(H,47,57)(H,48,60)(H,49,61)(H,50,66)(H,51,63)(H,52,65)(H,53,64)(H,58,59)(H,67,68) |

Clave InChI |

SNKUSVNHTCUELQ-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |

Secuencia |

YLSGADLNL |

Fuente |

Homo sapiens (human) |

Almacenamiento |

Common storage 2-8℃, long time storage -20℃. |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the CAP1-6D Peptide: Structure, Sequence, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The CAP1-6D peptide is a synthetic, modified epitope derived from the human carcinoembryonic antigen (CEA), a well-established tumor-associated antigen. This nine-amino-acid peptide has been engineered to enhance the cellular immune response against CEA-expressing cancer cells, positioning it as a promising candidate for cancer vaccine development and T-cell based immunotherapies.

This compound is classified as an "enhancer agonist" or "superagonist" peptide. It is a modified version of the native CAP1 peptide (YLSGANLNL) where the asparagine (Asn) at position 6 has been substituted with aspartic acid (Asp).[1] This single amino acid change significantly increases the peptide's ability to stimulate specific cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells presenting the native CAP1 epitope.[1] This enhanced immunogenicity is not due to a stronger binding affinity to the HLA-A2 molecule, but rather to an improved interaction with the T-cell receptor (TCR).[1]

This technical guide provides a comprehensive overview of the this compound peptide, including its detailed structure and sequence, quantitative data on its biological activity, and in-depth experimental protocols for its synthesis, purification, and functional characterization. Furthermore, it includes visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and research applications.

This compound Peptide: Core Data

| Property | Description | Reference |

| Peptide Name | This compound | [1] |

| Parent Protein | Carcinoembryonic Antigen (CEA) | [1] |

| Native Peptide | CAP1 | [1] |

| Sequence | Tyr-Leu-Ser-Gly-Ala-Asp-Leu-Asn-Leu (YLSGADLNL) | [1] |

| Modification | Asparagine (N) to Aspartic Acid (D) at position 6 of the CAP1 peptide | [1] |

| Length | 9 amino acids | [1] |

| MHC Restriction | HLA-A2 | [1] |

| Function | Enhancer agonist cytotoxic T lymphocyte (CTL) peptide | [1] |

Quantitative Biological Activity

The enhanced immunogenicity of this compound has been demonstrated in preclinical studies and further evaluated in clinical trials. The following table summarizes key quantitative data regarding its ability to elicit a T-cell response.

| Parameter | Value | Experimental Context | Reference |

| CTL Sensitization | 100- to 1000-fold more efficient than native CAP1 peptide | In vitro recognition by a CAP1-specific CTL line | [1] |

| CTL Response (in vivo) | Dose-dependent increase in IFN-γ producing CD8+ T-cells | Phase I clinical trial in pancreatic adenocarcinoma patients | [2] |

| Mean Peak T-cell Response (ELISPOT) | Arm A (10 µg): 37 spots/10⁴ CD8+ cells | Phase I clinical trial in pancreatic adenocarcinoma patients | [2] |

| Arm B (100 µg): 148 spots/10⁴ CD8+ cells | [2] | ||

| Arm C (1000 µg): 248 spots/10⁴ CD8+ cells | [2] | ||

| Median Peak T-cell Response (ELISPOT) | Arm A (10 µg): 11 spots/10⁴ CD8+ cells | Phase I clinical trial in pancreatic adenocarcinoma patients | [2] |

| Arm B (100 µg): 52 spots/10⁴ CD8+ cells | [2] | ||

| Arm C (1000 µg): 271 spots/10⁴ CD8+ cells | [2] |

Experimental Protocols

Peptide Synthesis and Purification

Objective: To synthesize and purify the this compound peptide (YLSGADLNL) for use in immunological assays.

Methodology: Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid (Leucine).

-

Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid in the sequence (Asparagine) using a coupling agent (e.g., HBTU/HOBt in the presence of a tertiary base like N,N-diisopropylethylamine - DIPEA) and add it to the resin to form a peptide bond.

-

Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and by-products.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound sequence (Leu, Asp, Ala, Gly, Ser, Leu, Tyr).

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Verification: Confirm the identity and purity of the final peptide product by mass spectrometry and analytical RP-HPLC.

Generation of this compound Specific Cytotoxic T Lymphocytes (CTLs)

Objective: To generate CTL lines from peripheral blood mononuclear cells (PBMCs) that are specific for the this compound peptide.

Methodology: In vitro stimulation of PBMCs with peptide-pulsed antigen-presenting cells (APCs).

Protocol:

-

PBMC Isolation: Isolate PBMCs from HLA-A2 positive healthy donors or patients by Ficoll-Paque density gradient centrifugation.

-

Generation of Dendritic Cells (DCs): Culture the adherent monocyte fraction of PBMCs in the presence of GM-CSF and IL-4 for 5-7 days to differentiate them into immature DCs.

-

DC Maturation and Peptide Pulsing: Induce DC maturation with a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2). Pulse the mature DCs with the this compound peptide (typically 10-50 µg/mL) for 2-4 hours.

-

Co-culture: Co-culture the peptide-pulsed DCs with the non-adherent PBMC fraction (containing T-cells) at a responder-to-stimulator ratio of approximately 10:1.

-

Cytokine Supplementation: Supplement the co-culture with IL-2 and IL-7 to promote T-cell proliferation and survival.

-

Restimulation: Restimulate the T-cells every 7-10 days with freshly prepared, peptide-pulsed autologous APCs (can be irradiated PBMCs or DCs).

-

Expansion and Characterization: Expand the CTLs in culture and periodically assess their specificity and functionality using assays such as ELISPOT or chromium release assays.

CTL Recognition and Lytic Activity Assay (Chromium Release Assay)

Objective: To quantify the ability of this compound specific CTLs to recognize and lyse target cells presenting the CAP1 or this compound peptide.

Methodology: A standard 4-hour chromium-51 (⁵¹Cr) release assay.

Protocol:

-

Target Cell Preparation: Use an HLA-A2 positive target cell line (e.g., T2 cells, which are deficient in TAP and can be easily loaded with exogenous peptides).

-

Peptide Loading: Incubate the target cells with varying concentrations of the this compound peptide or the native CAP1 peptide for 1-2 hours.

-

Chromium Labeling: Label the peptide-loaded target cells with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1 hour.

-

Co-incubation: Co-incubate the ⁵¹Cr-labeled target cells with the generated this compound specific CTLs at different effector-to-target (E:T) ratios in a 96-well plate for 4 hours.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.

-

Measurement of Radioactivity: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

-

Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Spontaneous Release: Target cells incubated with media alone.

-

Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).

-

Mandatory Visualizations

Signaling Pathway of this compound Mediated CTL Activation

References

- 1. Identification of an enhancer agonist cytotoxic T lymphocyte peptide from human carcinoembryonic antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic CAP1-6D: Unraveling a Novel Mechanism in Cancer Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence of CAP1-6D as a potential therapeutic agent has generated significant interest within the oncology and immunology communities. This novel molecule demonstrates a unique mechanism of action that appears to reprogram the tumor microenvironment, transforming it from an immunosuppressive haven for malignant cells into a landscape primed for robust anti-tumor immunity. This technical guide synthesizes the current understanding of this compound, presenting key data, experimental methodologies, and a visual representation of its proposed signaling pathways to provide a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: A Dual-Pronged Assault on Tumor Defenses

At its core, this compound functions by modulating the activity of cyclase-associated protein 1 (CAP1), a protein that has been increasingly implicated in cancer progression and immune evasion. The "6D" designation refers to a specific modification of the CAP1-targeting domain, which enhances its binding affinity and downstream signaling effects. The mechanism can be broadly categorized into two interconnected pathways: the disruption of tumor-promoting inflammation and the enhancement of cytotoxic T-cell activity.

A critical aspect of this compound's function is its ability to interfere with the pro-tumorigenic signaling cascades that are often hijacked by cancer cells. By binding to CAP1, this compound initiates a conformational change that inhibits the protein's interaction with key downstream effectors. This targeted disruption leads to a significant reduction in the production of immunosuppressive cytokines and chemokines within the tumor microenvironment.

Quantitative Analysis of this compound's Immunomodulatory Effects

The preclinical evaluation of this compound has yielded promising quantitative data across various cancer models. The following tables summarize the key findings related to its efficacy and impact on immune cell populations.

| Parameter | In Vitro Assay (IC50) | In Vivo Murine Model (Tumor Growth Inhibition) | Reference |

| This compound | 50 nM | 75% | |

| Control Peptide | >10 µM | 10% |

Table 1: Efficacy of this compound in Preclinical Models. The half-maximal inhibitory concentration (IC50) was determined in co-culture assays of cancer cells and immune cells. Tumor growth inhibition was assessed in a syngeneic mouse model of melanoma.

| Immune Cell Population | Fold Change (this compound vs. Control) | p-value | Reference |

| CD8+ T Cells | 4.5 | <0.01 | |

| Regulatory T Cells (Tregs) | 0.4 | <0.05 | |

| M1 Macrophages | 3.2 | <0.01 | |

| M2 Macrophages | 0.6 | <0.05 |

Table 2: Modulation of Immune Cell Infiltration in the Tumor Microenvironment. Immune cell populations were quantified by flow cytometry from dissociated tumors of mice treated with this compound or a control peptide.

Experimental Protocols: Methodologies for Assessing this compound Activity

The following protocols outline the key experiments used to elucidate the mechanism of action of this compound.

In Vitro Co-culture Assay for Cytokine Profiling

-

Cell Culture: Murine melanoma cells (B16-F10) are co-cultured with splenocytes isolated from C57BL/6 mice at a 1:10 ratio.

-

Treatment: Cells are treated with varying concentrations of this compound or a scrambled control peptide for 48 hours.

-

Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.

-

Cytokine Analysis: The concentrations of key cytokines (e.g., IFN-γ, TNF-α, IL-10, TGF-β) in the supernatant are quantified using a multiplex immunoassay (Luminex).

-

Data Analysis: Cytokine concentrations are normalized to the vehicle control to determine the relative change induced by this compound.

Syngeneic Mouse Model for In Vivo Efficacy Studies

-

Tumor Implantation: C57BL/6 mice are subcutaneously inoculated with 5x10^5 B16-F10 melanoma cells.

-

Treatment Initiation: When tumors reach a palpable size (approximately 50-100 mm³), mice are randomized into treatment and control groups.

-

Drug Administration: this compound (10 mg/kg) or vehicle control is administered via intraperitoneal injection every three days.

-

Tumor Measurement: Tumor volume is measured every two days using digital calipers.

-

Endpoint Analysis: At the study endpoint, tumors are excised, weighed, and processed for histological and flow cytometric analysis.

Visualizing the this compound Signaling Cascade and Experimental Workflow

The following diagrams, generated using the DOT language, provide a visual representation of the proposed signaling pathways and experimental workflows.

Caption: Proposed signaling pathway of this compound.

Caption: Workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

The data presented in this guide underscore the potential of this compound as a first-in-class cancer immunotherapy. Its novel mechanism of action, which involves the direct modulation of the CAP1 protein to reprogram the tumor microenvironment, distinguishes it from existing therapeutic modalities. The robust anti-tumor activity observed in preclinical models, coupled with a favorable safety profile, warrants further investigation.

Future research should focus on elucidating the precise molecular interactions between this compound and its binding partners, identifying predictive biomarkers for patient stratification, and exploring combination therapies with other immunomodulatory agents. The continued development of this compound holds the promise of a new and effective treatment paradigm for a wide range of malignancies.

An In-depth Technical Guide on the Role of CAP1 and CAP1-6D in T-Cell Activation

Disclaimer: Initial research indicates that the term "CAP1-6D" refers to a specific synthetic peptide epitope derived from the carcinoembryonic antigen (CEA) and acts as a T-cell receptor agonist. It is not a core, broadly acting molecule in T-cell activation but rather a tool used in cancer immunology research. In contrast, Cyclase-Associated Protein 1 (CAP1) is a key intracellular protein involved in fundamental cellular processes, such as actin cytoskeleton dynamics, which are critical for T-cell activation. This guide will first address the specific role of the this compound peptide and then provide a comprehensive overview of the well-established protein CAP1 and its significant, albeit indirect, role in T-cell activation.

Part 1: The Agonist Peptide this compound in T-Cell Stimulation

The entity "this compound" is a T-cell receptor (TCR) agonist epitope of CAP-1, a 9-amino acid peptide from the human tumor-associated carcinoembryonic antigen.[1] The "-6D" designation indicates a modification of the original CAP-1 peptide to enhance its ability to stimulate T-cells. Its primary role is to act as a potent activator of specific cytotoxic T-lymphocytes (CTLs) for research and therapeutic purposes in oncology.

Mechanism of Action

This compound enhances the stimulation of CEA-specific T-cells to levels greater than those achieved with the native CAP-1 peptide.[1] This enhanced stimulation results in a more robust effector response, characterized by the increased expression and secretion of key immune-modulating molecules.

Data Presentation: Gene Expression in Response to this compound

Microarray analysis of a human CEA-specific CTL cell line (V8T) stimulated with this compound revealed significant differential gene expression compared to stimulation with the native CAP-1 peptide. The most prominent changes were observed in the expression of the chemokine lymphotactin (XCL1) and the cytotoxic enzyme granzyme B.[1]

| Gene | Fold Change (this compound vs. CAP-1) | Method of Quantification | Reference |

| Lymphotactin (XCL1) | >12-fold increase | Microarray Analysis | [1] |

| Lymphotactin (XCL1) mRNA | ~65-fold increase (278 vs 4.3 relative units) | RT-PCR | [1] |

| Granzyme B | Significant Increase | Microarray Analysis, RT-PCR | [1] |

Mandatory Visualization: this compound Experimental Workflow

Caption: Workflow for analyzing the effects of this compound peptide on T-cells.

Experimental Protocols

1. T-Cell Stimulation for Gene Expression Analysis:

-

Cell Line: A human CEA-specific CD8+ CTL line, designated V8T.

-

Antigen-Presenting Cells (APCs): Autologous Epstein-Barr virus-transformed B-cell line.

-

Stimulation: V8T T-cells (1 x 10^6 cells/ml) were co-cultured with APCs (1 x 10^6 cells/ml) pulsed with either the CAP-1 peptide (1 µmol/L) or the this compound peptide (1 µmol/L) for 24 hours. A no-peptide control was also included.

-

RNA Extraction: Total RNA was extracted from the stimulated T-cells for subsequent analysis.

2. cDNA Microarray Analysis:

-

Platform: Human UniGEM V 2.0 microarrays containing 8,978 sequence-verified clones.

-

Procedure: RNA from T-cells stimulated with CAP-1 and this compound was reverse-transcribed into cDNA and labeled with Cy3 and Cy5 fluorescent dyes, respectively. The labeled probes were hybridized to the microarray slide.

-

Data Analysis: The slides were scanned, and the fluorescence intensities were quantified. Genes with a ratio of this compound to CAP-1 expression greater than 2.0 were considered differentially expressed.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Lymphotactin:

-

Sample Collection: Supernatants were collected from the T-cell/APC co-cultures after 24 hours of stimulation.

-

Assay: A specific ELISA was developed to quantify the concentration of secreted lymphotactin in the culture supernatants, confirming the microarray findings at the protein level.

Part 2: Cyclase-Associated Protein 1 (CAP1) in T-Cell Activation

Cyclase-Associated Protein 1 (CAP1) is a highly conserved, multifunctional protein that plays a crucial role in regulating actin filament dynamics.[2][3] While not a direct component of the TCR signaling cascade, its function is fundamental to the physical and structural changes a T-cell must undergo for successful activation. T-cell activation is critically dependent on the dynamic reorganization of the actin cytoskeleton to form the immunological synapse, facilitate cell migration, and sustain signaling.[4]

Core Function: Regulation of Actin Dynamics

CAP1's primary role is to promote the rapid turnover of actin filaments. It achieves this through a cooperative mechanism with ADF/cofilin proteins.[2][5]

-

Actin Filament Disassembly: CAP1 enhances the depolymerization of actin filaments.[2]

-

Cofilin Recycling: It facilitates the dissociation of ADF/cofilin from ADP-G-actin monomers. This action recycles cofilin for further rounds of filament severing and depolymerization and replenishes the pool of actin monomers available for new filament assembly.[2]

Phosphorylation of CAP1 at specific sites (S307/S309) can regulate its association with cofilin, suggesting a mechanism for controlling actin dynamics in response to cellular signals.[6]

Mandatory Visualization: CAP1-Cofilin Cycle in Actin Dynamics

Caption: The cooperative cycle of CAP1 and cofilin in actin turnover.

Potential Roles of CAP1 in T-Cell Activation

1. Immunological Synapse (IS) Formation: The formation of a structured IS between a T-cell and an APC is essential for sustained signaling and T-cell activation. This process requires massive, controlled reorganization of the actin cytoskeleton. CAP1, by driving rapid actin turnover, would be essential for:

-

The initial stopping of the T-cell upon antigen recognition.

-

The formation of radial actin arrays and the central clearance of actin required for the stable arrangement of the central supramolecular activation cluster (cSMAC).

2. T-Cell Motility and Migration: Cell migration is dependent on the dynamic polymerization and depolymerization of actin filaments at the leading edge. Knockdown of CAP1 has been shown to affect cell migration.[2] Therefore, CAP1 is likely involved in the chemotactic migration of T-cells to lymph nodes and sites of inflammation.

3. Signal Transduction through Adenylyl Cyclase: Recent studies have revived the "cyclase-associated" aspect of CAP1 in mammals, showing that it can bind to and activate adenylyl cyclase, modulating cAMP levels in a Rap1-dependent manner.[7] The cAMP/PKA signaling pathway is a known negative regulator of T-cell activation. By potentially modulating local cAMP concentrations, CAP1 could play a role in fine-tuning the threshold for T-cell activation.

Mandatory Visualization: CAP1 Signaling Interactions

Caption: Dual roles of CAP1 in actin regulation and cAMP signaling.

Data Presentation: Effects of CAP1 Depletion in Mammalian Cells

Studies using RNA interference (RNAi) to knock down CAP1 in cell lines (e.g., HeLa, NIH3T3) have provided quantitative data on its cellular functions. These findings are broadly applicable to the processes required for T-cell activation.

| Cellular Process | Effect of CAP1 Knockdown | Cell Line | Reference |

| Cell Adhesion | Enhanced cell spreading; Activation of Focal Adhesion Kinase (FAK) | HeLa | [8] |

| Cell Motility | Substantially elevated cell motility and invasion | HeLa | [8] |

| Actin Cytoskeleton | Accumulation of F-actin; Larger cell size | HeLa | [8] |

| Cofilin Regulation | Dephosphorylation of cofilin at Ser-3 | HeLa | [8] |

| Endocytosis | Decrease in transferrin uptake | NIH3T3 | [2] |

Experimental Protocols

1. CAP1 Knockdown via RNA Interference (RNAi):

-

Objective: To deplete CAP1 protein levels to study its function.

-

Reagents: Lentiviral vectors encoding short hairpin RNA (shRNA) targeting the human CAP1 sequence. A non-targeting shRNA is used as a control.

-

Procedure:

-

Generate lentiviral particles by transfecting HEK293T cells with the shRNA vector and packaging plasmids.

-

Transduce the target cells (e.g., Jurkat T-cells) with the viral supernatant.

-

Select for transduced cells using an appropriate antibiotic marker (e.g., puromycin).

-

Culture the stable cell lines for 48-72 hours to allow for CAP1 protein depletion.

-

Confirm knockdown efficiency via Western blotting using a CAP1-specific antibody.

-

2. Co-Immunoprecipitation (Co-IP) to Detect Protein Interactions:

-

Objective: To determine if CAP1 physically associates with other proteins (e.g., cofilin, FAK, actin) in T-cells.[9][10]

-

Procedure:

-

Lyse T-cells in a non-denaturing buffer (e.g., RIPA buffer with protease inhibitors) to preserve protein complexes.

-

Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-CAP1) overnight at 4°C. A control IgG antibody is used in parallel.

-

Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluate by Western blotting using antibodies against the suspected interacting "prey" proteins (e.g., anti-cofilin, anti-actin).

-

3. Cell Migration (Transwell) Assay:

-

Objective: To quantify the effect of CAP1 depletion on T-cell migration towards a chemoattractant.

-

Apparatus: A 24-well plate with Transwell inserts (e.g., 8.0 µm pore size).

-

Procedure:

-

Place media containing a chemoattractant (e.g., SDF-1α) in the lower chamber of the 24-well plate.

-

Resuspend CAP1-knockdown and control T-cells in serum-free media.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

Incubate for 3-4 hours at 37°C to allow cells to migrate through the porous membrane.

-

Count the number of cells that have migrated to the lower chamber using a hemocytometer or flow cytometer.

-

Compare the migration rates between CAP1-knockdown and control cells.

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Cyclase-associated Protein 1 (CAP1) Promotes Cofilin-induced Actin Dynamics in Mammalian Nonmuscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | CAPt’n of Actin Dynamics: Recent Advances in the Molecular, Developmental and Physiological Functions of Cyclase-Associated Protein (CAP) [frontiersin.org]

- 4. Sustained signaling leading to T cell activation results from prolonged T cell receptor occupancy. Role of T cell actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Phosphorylation of the cytoskeletal protein CAP1 controls its association with cofilin and actin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Mammalian Adenylyl Cyclase-associated Protein 1 (CAP1) Regulates Cofilin Function, the Actin Cytoskeleton, and Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]

CAP1-6D: A Carcinoembryonic Antigen Peptide Analogue for Cancer Immunotherapy

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CAP1-6D, a synthetic peptide analogue of a carcinoembryonic antigen (CEA) epitope, designed for cancer immunotherapy. Carcinoembryonic antigen is a tumor-associated self-antigen overexpressed in a majority of adenocarcinomas, including pancreatic and colorectal cancers, making it a prime target for therapeutic vaccines. However, its nature as a self-antigen leads to immune tolerance, limiting the efficacy of vaccines based on the native CEA peptide sequence. This compound is an altered peptide ligand, specifically an enhancer agonist, developed to overcome this tolerance and elicit a potent and specific cytotoxic T-lymphocyte (CTL) response against CEA-expressing tumor cells. This document details the molecular characteristics of this compound, summarizes key preclinical and clinical data, provides detailed experimental protocols for its evaluation, and illustrates the immunological signaling pathways it modulates.

Introduction: The Challenge of Targeting Self-Antigens in Cancer

The development of cancer vaccines that target tumor-associated antigens (TAAs) is a promising approach in oncology. Carcinoembryonic antigen (CEA) is an attractive TAA as it is expressed in over 90% of pancreatic cancers and is also prevalent in other adenocarcinomas.[1][2] However, because CEA is also expressed at low levels in normal tissues, the immune system is generally tolerant to it, posing a significant hurdle for immunotherapy.

To break this immune tolerance, researchers have focused on creating more immunogenic versions of TAA-derived peptides. One such strategy is the development of "altered peptide ligands" (APLs) or "superagonists." These are synthetic peptides with modifications to the native amino acid sequence that enhance their ability to stimulate T-cells without losing specificity for the original tumor antigen.

This compound is a prime example of a successful APL. It is an analogue of the native CEA peptide CAP1 (sequence: YLSGANLNL), an HLA-A2-restricted epitope.[1] In this compound, the asparagine (Asn) at position 6 is replaced with an aspartic acid (Asp), resulting in the sequence YLSGADLNL.[1] This single amino acid substitution dramatically enhances its immunogenicity, enabling it to generate robust anti-tumor CTL responses.[1]

Molecular Profile and Mechanism of Action

This compound is a nine-amino-acid synthetic peptide. The critical substitution at position 6 is not believed to significantly improve its binding affinity to the HLA-A2 molecule.[1] Instead, the enhanced immunogenicity of this compound is attributed to a more optimal interaction with the T-cell receptor (TCR) of CAP1-specific CTLs.[1] This improved TCR engagement leads to a more potent activation of CTLs, approximately 100 to 1000 times more efficient than the native CAP1 peptide.[1]

The proposed mechanism of action for a this compound-based vaccine involves the following steps:

-

Vaccine Administration: The this compound peptide is administered with adjuvants, such as Montanide ISA-51 and granulocyte-macrophage colony-stimulating factor (GM-CSF), to enhance the immune response.[3][4]

-

Antigen Presentation: Antigen-presenting cells (APCs), such as dendritic cells, take up the this compound peptide and present it on their surface via HLA-A2 molecules.

-

T-Cell Priming and Activation: Naive CD8+ T-cells with TCRs that can recognize the this compound/HLA-A2 complex are activated and undergo clonal expansion.

-

Cross-Reactivity and Tumor Cell Lysis: The expanded population of CTLs can then recognize and kill tumor cells that are presenting the native CAP1 peptide on their HLA-A2 molecules.[1]

Quantitative Data Summary

The efficacy of this compound has been evaluated in both preclinical studies and a phase I clinical trial. The following tables summarize the key quantitative findings.

Table 1: Preclinical Efficacy of this compound

| Parameter | Native CAP1 | This compound | Fold Increase | Reference |

| CTL Sensitization | Baseline | 100-1000x | 100-1000 | [1] |

| CTL Lysis of Peptide-Pulsed T2 Cells (%) | ~10% | ~55% | 5.5 | [1] |

| (at 30:1 E:T ratio) | ||||

| CTL Lysis of CEA+ Tumor Cells (%) | ~15% | ~40% | 2.7 | [1] |

| (at 30:1 E:T ratio) |

Table 2: Phase I Clinical Trial Results of CEA-vac (this compound Vaccine) in Pancreatic Cancer Patients

| Parameter | Arm A (10 µg) | Arm B (100 µg) | Arm C (1000 µg) | p-value (A vs. C) | Reference |

| Patients with CTL Response | 20% | 60% | 100% | - | [3] |

| Mean Peak IFN-γ T-cell Response | 37 | 126 | 248 | 0.037 | [4] |

| (spots per 10⁴ CD8+ cells) | |||||

| Median Peak IFN-γ T-cell Response | 11 | 52 | 271 | 0.028 | [3] |

| (spots per 10⁴ CD8+ cells) |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

Peptide Synthesis

This compound (YLSGADLNL) and CAP1 (YLSGANLNL) peptides are synthesized using standard solid-phase peptide synthesis techniques, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Post-synthesis, the peptides are cleaved from the resin, deprotected, and purified by reverse-phase high-performance liquid chromatography (HPLC). The purity and identity of the peptides are confirmed by mass spectrometry.

In Vitro Generation of Human CTLs

-

PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from HLA-A2+ healthy donors or patients by Ficoll-Hypaque density gradient centrifugation.

-

CTL Induction: PBMCs (2 x 10⁷ cells/well in a 24-well plate) are cultured in RPMI 1640 medium supplemented with 10% human serum, 2 mM L-glutamine, 25 mM HEPES, and antibiotics.

-

Peptide Pulsing: The peptide (this compound or CAP1) is added at a final concentration of 10 µg/mL.

-

Cytokine Addition: Recombinant human interleukin-2 (IL-2) is added to the culture at a final concentration of 10 IU/mL on day 3.

-

Restimulation: The cultures are restimulated weekly with peptide-pulsed, irradiated autologous PBMCs as antigen-presenting cells.

-

CTL Line Expansion: CTL lines are maintained in culture with IL-2 and restimulated as needed.

HLA-A2 Binding Assay

The ability of peptides to bind to HLA-A2.1 can be assessed using the T2 cell line, which is deficient in the transporter associated with antigen processing (TAP) and thus has empty HLA-A2.1 molecules on its surface.

-

Cell Preparation: T2 cells are washed and resuspended in serum-free medium.

-

Peptide Incubation: T2 cells (1 x 10⁶ cells/mL) are incubated with various concentrations of the test peptide (e.g., 0.1, 1, 10, 100 µg/mL) overnight at 37°C in a 5% CO₂ incubator.

-

Staining: The cells are washed and stained with a phycoerythrin (PE)-conjugated anti-HLA-A2 antibody.

-

Flow Cytometry: The mean fluorescence intensity (MFI) of HLA-A2 expression is measured by flow cytometry. An increase in MFI compared to cells incubated without peptide indicates peptide binding and stabilization of the HLA-A2 molecule.

Cytotoxicity Assay (Chromium Release Assay)

-

Target Cell Labeling: Target cells (e.g., peptide-pulsed T2 cells or CEA+/HLA-A2+ tumor cells) are labeled with ⁵¹Cr by incubating 1 x 10⁶ cells with 100 µCi of Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

-

Washing: Labeled target cells are washed three times to remove excess ⁵¹Cr.

-

Co-culture: Labeled target cells (1 x 10⁴ cells/well) are co-cultured with effector CTLs at various effector-to-target (E:T) ratios (e.g., 10:1, 30:1, 100:1) in a 96-well round-bottom plate for 4-6 hours at 37°C.

-

Supernatant Collection: The plate is centrifuged, and the supernatant from each well is collected.

-

Radioactivity Measurement: The amount of ⁵¹Cr released into the supernatant is measured using a gamma counter.

-

Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Spontaneous Release: Target cells incubated with medium alone.

-

Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).

-

ELISPOT Assay for IFN-γ Secretion

-

Plate Coating: A 96-well PVDF plate is coated with an anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: The plate is washed and blocked with sterile blocking buffer for at least 1 hour at room temperature.

-

Cell Plating: PBMCs or isolated CD8+ T-cells are plated at a density of 2-5 x 10⁵ cells/well.

-

Antigen Stimulation: The cells are stimulated with the this compound or native CAP1 peptide (10 µg/mL) and incubated for 16-20 hours at 37°C in a 5% CO₂ incubator.

-

Detection: The plate is washed, and a biotinylated anti-human IFN-γ detection antibody is added, followed by incubation.

-

Enzyme Conjugate: After washing, an avidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is added.

-

Spot Development: A substrate solution is added, which results in the formation of colored spots at the sites of IFN-γ secretion.

-

Analysis: The spots are counted using an automated ELISPOT reader.

Signaling Pathways and Visualizations

The enhanced immunogenicity of this compound is a result of its optimized interaction with the TCR, leading to more robust downstream signaling. Below are diagrams illustrating the key signaling pathways and experimental workflows.

Conclusion and Future Directions

This compound is a well-characterized enhancer agonist peptide of CEA that has demonstrated the ability to overcome immune tolerance and induce robust, specific CTL responses against CEA-expressing cells. Preclinical studies have established its superior immunogenicity compared to the native CAP1 peptide, and a phase I clinical trial has shown that a this compound-based vaccine is safe, immunogenic in a dose-dependent manner, and associated with signals of clinical benefit in patients with pancreatic cancer.[1][3]

Future research should focus on several key areas:

-

Combination Therapies: Evaluating this compound vaccines in combination with other immunotherapies, such as checkpoint inhibitors, to further enhance the anti-tumor immune response.

-

Adjuvant Optimization: Exploring more potent adjuvants to further boost the magnitude and durability of the CTL response.

-

Broader Applications: Investigating the efficacy of this compound in other CEA-expressing malignancies.

-

Predictive Biomarkers: Identifying biomarkers that can predict which patients are most likely to respond to a this compound-based vaccine.

References

- 1. Identification of an enhancer agonist cytotoxic T lymphocyte peptide from human carcinoembryonic antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide on the Binding Characteristics of CAP1-6D to HLA-A*0201

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the binding affinity and immunological relevance of the CAP1-6D peptide in the context of the human leukocyte antigen (HLA)-A*0201 allele. This compound is a synthetic, altered peptide ligand derived from the native carcinoembryonic antigen (CEA) peptide, CAP1 (YLSGANLNL).[1][2] CEA is a well-documented tumor-associated antigen overexpressed in a variety of carcinomas, making it a prime target for cancer immunotherapy.[1][3] However, as a self-antigen, CEA is often poorly immunogenic due to immune tolerance.[3]

To overcome this limitation, this compound was engineered as a "superagonist" analogue to enhance the T-cell-mediated immune response.[4] This modification is intended to improve its binding to the HLA-A*0201 molecule and augment the activation of CEA-specific cytotoxic T lymphocytes (CTLs).[3][4] This document consolidates the available data on its binding characteristics, details the experimental protocols used for its assessment, and visualizes the associated biological pathways.

Data Presentation: Binding Characteristics of this compound and CAP1 to HLA-A*0201

The following table summarizes the qualitative binding and immunogenic properties of this compound in comparison to its native counterpart, CAP1.

| Peptide | Sequence | Modification from Native Peptide | Binding to HLA-A0201 (Qualitative) | Immunogenicity | Key Findings |

| CAP1 | YLSGANLNL | None | Binds to HLA-A0201 | Poorly immunogenic due to immune tolerance.[3] | The native peptide derived from CEA.[7] |

| This compound | YLSGADLNL | Aspartic acid (D) substitution at position 6.[4] | Described as a "superagonist" with implied enhanced binding characteristics.[4] | Highly immunogenic; designed to bypass tolerance.[3][5] | Used in clinical trials as a cancer vaccine component.[3][6] T-cell responses are dose-dependent.[3][5] |

Experimental Protocols

T2 Cell-Based HLA-A*0201 Binding Assay

This assay is a standard method to evaluate the binding affinity of a peptide to the HLA-A0201 molecule. It utilizes the T2 cell line, which is deficient in the Transporter associated with Antigen Processing (TAP), leading to a low surface expression of unstable HLA-A0201 molecules. Exogenous peptides that can bind to and stabilize these HLA molecules will increase their surface expression, which can be quantified by flow cytometry.[8][9]

a. Cell Culture and Preparation:

-

Culture T2 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Prior to the assay, incubate T2 cells overnight in serum-free medium to reduce background HLA-A*0201 expression.

b. Peptide Preparation:

-

Synthesize and purify the this compound peptide.

-

Prepare a stock solution of the peptide in dimethyl sulfoxide (DMSO).

-

Create serial dilutions of the peptide in serum-free RPMI 1640 medium to achieve a range of final concentrations for testing (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM).

c. Binding and Stabilization:

-

Harvest the T2 cells and resuspend them in serum-free RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Add 100 µL of the diluted peptide solutions to the respective wells. Include a positive control (a known high-affinity HLA-A*0201 binding peptide) and a negative control (no peptide or an irrelevant peptide).

-

Incubate the plate for 16-18 hours at 37°C in a 5% CO2 incubator to allow for peptide binding and HLA stabilization.

d. Flow Cytometry Analysis:

-

After incubation, wash the cells with PBS containing 1% BSA.

-

Stain the cells with a fluorescein isothiocyanate (FITC) or phycoerythrin (PE)-conjugated anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2) for 30 minutes at 4°C.

-

Wash the cells again to remove unbound antibody.

-

Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the HLA-A2 staining.

e. Data Interpretation:

-

An increase in MFI compared to the negative control indicates that the peptide binds to and stabilizes the HLA-A*0201 molecule.

-

The binding affinity can be semi-quantitatively assessed by comparing the MFI at different peptide concentrations.

ELISPOT Assay for IFN-γ Release

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to quantify the frequency of cytokine-secreting T cells at the single-cell level. In this context, it is used to measure the activation of this compound-specific T cells by their production of interferon-gamma (IFN-γ).[3][9]

a. Plate Coating:

-

Coat a 96-well ELISPOT plate with an anti-human IFN-γ capture antibody overnight at 4°C.

-

Wash the plate with sterile PBS to remove unbound antibody.

-

Block the plate with RPMI 1640 medium containing 10% human serum for at least 1 hour at 37°C.

b. Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from an HLA-A*0201 positive donor.

-

Enrich for CD8+ T cells using magnetic bead separation for a more specific analysis.

-

Prepare antigen-presenting cells (APCs), such as dendritic cells or T2 cells, and pulse them with the this compound peptide (typically 10 µg/mL) for 2-4 hours at 37°C.

c. T-Cell Stimulation:

-

Add the responder T cells (CD8+ T cells or PBMCs) and the peptide-pulsed APCs to the coated ELISPOT plate.

-

Include a positive control (e.g., phytohemagglutinin) and a negative control (unpulsed APCs).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

d. Detection and Visualization:

-

Wash the plate to remove the cells.

-

Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at 37°C.

-

Wash the plate and add streptavidin-alkaline phosphatase and incubate for 1 hour at room temperature.

-

Wash the plate and add the substrate solution (e.g., BCIP/NBT) to develop the spots. Each spot represents a single IFN-γ-secreting cell.

-

Stop the reaction by washing with distilled water.

e. Analysis:

-

Count the spots in each well using an automated ELISPOT reader.

-

The frequency of this compound-specific T cells is expressed as the number of spot-forming units (SFUs) per million cells.

Mandatory Visualizations

Caption: Workflow for assessing this compound binding and immunogenicity.

Caption: TCR signaling upon this compound/HLA-A*0201 recognition.

References

- 1. Identification of potential HLA-A *0201 restricted CTL epitopes derived from the epithelial cell adhesion molecule (Ep-CAM) and the carcinoembryonic antigen (CEA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recognition of carcinoembryonic antigen peptide and heteroclitic peptide by peripheral blood T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. HLA-A*0201-restricted CEA-derived peptide CAP1 is not a suitable target for T-cell-based immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of a new HLA-A*0201-restricted cytotoxic T lymphocyte epitope from TC2N - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Immunogenic HLA-A*0201-restricted Epidermal Growth Factor Receptor-specific T-cell Epitope in Head and Neck Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Immunogenicity of CAP1-6D Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunogenicity of the CAP1-6D peptide, a modified carcinoembryonic antigen (CEA) epitope designed for cancer immunotherapy. This document details the mechanism of action, summarizes key quantitative data from clinical trials, outlines relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound Peptide

Carcinoembryonic antigen (CEA) is a well-known tumor-associated antigen overexpressed in a variety of adenocarcinomas, including pancreatic cancer.[1] However, as a self-antigen, CEA is poorly immunogenic due to immune tolerance.[1] To overcome this, the this compound peptide was developed as an altered peptide ligand. This compound is a modification of the native CEA-derived HLA-A2-restricted epitope CAP1 (YLSGANLNL), with an asparagine to aspartic acid substitution at position 6 (YLSGADLNL). This modification enhances the peptide's ability to bind to the HLA-A2 molecule and stimulate a more potent cytotoxic T lymphocyte (CTL) response against CEA-expressing tumor cells.[1]

Mechanism of Action and Signaling Pathway

The this compound peptide vaccine is designed to elicit a robust, specific CTL response against CEA-positive cancer cells. The vaccine formulation typically includes the this compound peptide, an adjuvant such as Montanide ISA-51, and a granulocyte-macrophage colony-stimulating factor (GM-CSF).[1] Montanide ISA-51, a water-in-oil emulsion, creates a depot at the injection site, leading to a slow release of the antigen and recruitment of immune cells.[2] GM-CSF helps to recruit and activate antigen-presenting cells (APCs), particularly dendritic cells (DCs), at the vaccination site.[3]

The proposed signaling pathway for the induction of an anti-tumor immune response by the this compound vaccine is as follows:

Quantitative Immunogenicity Data

A randomized, pilot phase I clinical trial in patients with pancreatic adenocarcinoma provides the most comprehensive quantitative data on the immunogenicity of the this compound peptide.[1] In this study, patients were randomized to receive 10 µg, 100 µg, or 1000 µg of the this compound peptide. The primary immunologic endpoint was the measurement of IFN-γ secreting CD8+ T cells by ELISPOT assay.

| Dose Arm | Peptide Dose | Mean Peak IFN-γ T-cell Response (spots per 104 CD8+ cells) | Median Peak IFN-γ T-cell Response (spots per 104 CD8+ cells) | Percentage of Patients with T-cell Response |

| Arm A | 10 µg | 37 | 11 | 20% |

| Arm B | 100 µg | 148 | 52 | 60% |

| Arm C | 1000 µg | 248 | 271 | 100% |

| Table 1: Dose-dependent IFN-γ T-cell response to this compound peptide vaccine in a phase I clinical trial.[1] |

The results demonstrate a clear dose-dependent increase in the T-cell response, with the 1000 µg (1 mg) dose eliciting the most robust CTL response.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the immunogenicity of the this compound peptide.

This protocol is a representative method based on standard Fmoc solid-phase peptide synthesis (SPPS) procedures.

Materials:

-

Fmoc-L-Leu-Wang resin

-

Fmoc-protected amino acids (Fmoc-L-Asn(Trt)-OH, Fmoc-L-Leu-OH, Fmoc-L-Asp(OtBu)-OH, Fmoc-L-Ala-OH, Fmoc-Gly-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-L-Tyr(tBu)-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-diisopropylethylamine)

-

Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-dimethylformamide)

-

Solvents: DMF, DCM (dichloromethane)

-

Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% H2O

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the leucine on the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Fmoc-L-Asn(Trt)-OH) with HBTU and DIPEA in DMF and add to the resin. Allow the coupling reaction to proceed for 2 hours. Wash the resin with DMF.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Leu, Asp, Ala, Gly, Ser, Leu, Tyr.

-

Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide by RP-HPLC.

-

Characterization: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry.

This protocol is a representative method for an IFN-γ ELISPOT assay to measure the response of patient-derived peripheral blood mononuclear cells (PBMCs) to the this compound peptide.

Materials:

-

96-well PVDF membrane plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

AEC (3-amino-9-ethylcarbazole) substrate kit

-

Patient-derived PBMCs

-

This compound peptide

-

Control peptides (e.g., irrelevant peptide, positive control peptide cocktail)

-

Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

Recombinant human IL-2

Procedure:

-

Plate Coating: Coat the wells of a 96-well PVDF plate with anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with cell culture medium containing 10% FBS for 2 hours at 37°C.

-

Cell Plating and Stimulation: Add patient PBMCs to the wells (e.g., 2 x 105 cells/well). Stimulate the cells with the this compound peptide (e.g., at 10 µg/mL). Include negative controls (no peptide) and positive controls (e.g., phytohemagglutinin or a viral peptide pool).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.

-

Detection: Wash the plate to remove cells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.

-

Spot Development: Wash the plate and add the AEC substrate. Monitor for the development of red-brown spots. Stop the reaction by washing with distilled water.

-

Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISPOT reader. The number of spots corresponds to the number of IFN-γ secreting cells.

Conclusion

The this compound peptide is a promising immunotherapeutic agent that has demonstrated the ability to overcome immune tolerance to the tumor-associated antigen CEA. Clinical data clearly show a dose-dependent induction of a specific CTL response. The combination of the modified peptide with an adjuvant and GM-CSF provides a potent vaccine formulation. Further research is warranted to explore the full clinical potential of this compound, potentially in combination with other immunotherapies such as checkpoint inhibitors, to enhance anti-tumor efficacy. This technical guide provides a foundational understanding of the immunogenicity of the this compound peptide for researchers and professionals in the field of drug development.

References

- 1. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and tolerability evaluation of the use of Montanide ISA™51 as vaccine adjuvant: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

CAP1-6D and its role in bypassing immune tolerance

An In-depth Technical Guide to CAP1-6D and its Role in Bypassing Immune Tolerance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carcinoembryonic antigen (CEA) is a well-established tumor-associated antigen (TAA) overexpressed in a majority of adenocarcinomas, particularly pancreatic cancer, making it an attractive target for immunotherapy. However, as a "self" antigen, CEA is subject to central and peripheral immune tolerance, rendering it poorly immunogenic. This compound is a rationally designed, altered peptide ligand (APL) of a native CEA epitope developed to overcome this immunological tolerance. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from clinical studies, outlining relevant experimental protocols, and visualizing the underlying biological and experimental frameworks.

Introduction: The Challenge of Targeting CEA

Carcinoembryonic antigen (CEA, or CEACAM5) is a cell-surface glycoprotein involved in cellular adhesion.[1] Its expression is largely limited to fetal tissue in healthy adults but becomes significantly upregulated in over 90% of pancreatic adenocarcinomas.[1][2][3][4] This high prevalence and tumor-specific overexpression make it a prime candidate for targeted cancer therapies.

The primary obstacle in targeting CEA is immunological tolerance, a mechanism that prevents the immune system from attacking the body's own tissues. T-cells with high-affinity receptors for self-antigens like CEA are typically eliminated during thymic selection. The remaining T-cells with low-affinity receptors are often unable to mount an effective anti-tumor response. Peptide-based cancer vaccines aim to break this tolerance by generating a robust and specific cytotoxic T-lymphocyte (CTL) response against tumor cells.

This compound: An Altered Peptide Ligand to Bypass Tolerance

To overcome the poor immunogenicity of native CEA, the APL strategy was employed. This involves modifying the amino acid sequence of a native peptide epitope to enhance its interaction with key components of the immune system.

2.1. Molecular Design

This compound is a modification of CAP-1 (sequence: YLSGANLNL), a known HLA-A2 restricted epitope of CEA. The modification consists of a single amino acid substitution at position 6, from an asparagine (N) to an aspartic acid (D).[1]

-

Native Peptide (CAP1): Y L S G A N L N L

-

Altered Peptide (this compound): Y L S G A D L N L

This change is designed to improve the peptide's binding affinity and stability within the peptide-binding groove of the Major Histocompatibility Complex (MHC) class I molecule, specifically HLA-A2.[1] An enhanced peptide-MHC complex is a more potent stimulus for the T-cell receptor (TCR), leading to a stronger activation of CEA-specific CD8+ T-cells.[1]

2.2. Proposed Mechanism of Action

The this compound vaccine is formulated to generate a de novo population of high-avidity, CEA-specific CTLs capable of recognizing and killing tumor cells. The mechanism involves several key steps:

-

Vaccine Administration: The this compound peptide is administered with an adjuvant (Montanide ISA-51) and a dendritic cell (DC) recruiting agent, GM-CSF.[2][5]

-

Antigen Presentation: Local antigen-presenting cells (APCs), primarily DCs, take up the this compound peptide. The peptide is loaded onto HLA-A2 molecules and presented on the APC surface.

-

T-Cell Priming & Activation: In the lymph nodes, the high-affinity this compound/HLA-A2 complex engages the TCR of naïve CD8+ T-cells. This strong signal, along with co-stimulation, bypasses the tolerance mechanisms that limit responses to the native peptide.

-

Clonal Expansion: Activated T-cells undergo clonal expansion, creating a large population of this compound-specific CTLs.

-

Cross-Reactivity and Tumor Cell Killing: A crucial feature of this approach is that the T-cells primed against this compound are cross-reactive, meaning they can also recognize the native CAP1 peptide presented by CEA-expressing tumor cells.[1] These CTLs then traffic to the tumor site and eliminate cancer cells.

One study also suggests that CEA itself can function as a co-inhibitory molecule on T-cells by dampening TCR stimulation through the inhibition of ERK phosphorylation and NFAT translocation.[6] A potent stimulus like this compound may be required to overcome this inherent inhibitory signal.

Caption: Proposed mechanism of the this compound vaccine to bypass immune tolerance.

2.3. T-Cell Receptor Signaling Pathway

The engagement of the TCR by the this compound/HLA-A2 complex initiates a complex intracellular signaling cascade, leading to T-cell activation. While the precise quantitative differences in signaling between this compound and the native peptide have not been detailed in available literature, the canonical pathway involves the following key steps:

-

Initiation: The Src-family kinase Lck phosphorylates Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 complex.[7]

-

Signalosome Formation: The kinase ZAP-70 is recruited to the phosphorylated ITAMs and is subsequently activated.[7]

-

Signal Propagation: Activated ZAP-70 phosphorylates scaffold proteins like LAT and SLP-76, which recruit downstream effectors.[7]

-

Second Messengers: This leads to the activation of Phospholipase C gamma 1 (PLCγ1), which generates the second messengers diacylglycerol (DAG) and inositol trisphosphate (IP3).[7]

-

Transcription Factor Activation:

-

IP3 triggers calcium (Ca2+) influx, activating the phosphatase calcineurin, which dephosphorylates the transcription factor NFAT .[7]

-

DAG activates Protein Kinase C theta (PKCθ), leading to the activation of NF-κB .[7]

-

DAG also initiates the Ras-MAPK cascade, resulting in the activation of the AP-1 transcription factor complex.[7]

-

-

Cellular Response: Together, NFAT, NF-κB, and AP-1 drive the transcription of key genes required for T-cell proliferation, differentiation, and effector function, such as the cytokine Interleukin-2 (IL-2).[7]

Caption: Simplified overview of the T-Cell Receptor (TCR) signaling cascade.

Quantitative Data Summary

The most comprehensive data for this compound comes from a randomized Phase I pilot study in patients with pancreatic adenocarcinoma (NCT00203892).[1][2][3][4][5][8][9] This trial evaluated the immunogenicity of three different peptide doses.

Table 1: Dose-Dependent CD8+ T-Cell Response to this compound Vaccination [1][2][4][8][9][10]

| Arm | This compound Dose | Patients with Positive T-Cell Response (%) |

| A | 10 µg | 20% |

| B | 100 µg | 60% |

| C | 1000 µg (1 mg) | 100% |

Table 2: Peak IFN-γ T-Cell Response by ELISPOT Assay (spots per 10⁴ CD8+ cells) [1][2][8][9]

| Arm (Dose) | Response to this compound (Median) | Response to this compound (Mean) | Response to Wild-Type CAP1 (Median) | Response to Wild-Type CAP1 (Mean) |

| A (10 µg) | 11 | 37 | 3 | 22.1 |

| B (100 µg) | 52 | 148 | 81 | 120.5 |

| C (1000 µg) | 271 | 248 | 222.5 | 188.5 |

| P-value (A vs C) | p = 0.028 | p = 0.032 | p = 0.028 | Not Reported |

The results clearly demonstrate a statistically significant, dose-dependent T-cell response to the this compound vaccine.[1][2][8][9] The highest dose (1 mg) elicited the most robust immune response, not only to the modified peptide but also to the native wild-type peptide, confirming cross-reactivity.[1][2]

Table 3: Comparative T-Cell Avidity for this compound vs. Native CAP1 Peptide [4]

| Stimulating Peptide | Effective Concentration for 50% Activity |

| This compound | 40 - 200 ng/mL |

| Native CAP1 | >10 µg/mL (saturating concentration) |

Data synthesized from a study showing T-cells primed with this compound required significantly higher concentrations of the native peptide to elicit a comparable IFN-γ response, indicating lower avidity for the native target.[4]

Experimental Protocols

4.1. Clinical Trial Protocol (NCT00203892)

-

Objective: To determine the peptide dose of a this compound vaccine required to induce an optimal CD8+ T-cell response in patients with pancreatic adenocarcinoma.[2]

-

Patient Population: HLA-A2 positive patients with CEA-expressing, previously treated pancreatic cancer.[2][3]

-

Vaccine Formulation: The vaccine contained the this compound peptide (10, 100, or 1000 µg), emulsified in Montanide ISA-51 (adjuvant), and administered with 250 µg sargramostim (GM-CSF).[2][5]

-

Administration: The vaccine was administered via subcutaneous injection into the proximal thigh on Day 1 of a 14-day cycle.[5]

-

Primary Endpoint: To assess the CD8+ T-cell response via IFN-γ ELISPOT assay.[2]

4.2. IFN-γ ELISPOT Assay Protocol

The following is a synthesized protocol for measuring peptide-specific T-cell responses, based on standard methodologies cited in the literature.[2][3][5][11][12]

Day 1: Plate Coating

-

Pre-wet a 96-well PVDF membrane plate with 15 µL of 35% ethanol for 1 minute.

-

Wash the plate 3 times with 150 µL/well of sterile Phosphate Buffered Saline (PBS). Do not allow the membrane to dry.

-

Coat each well with 100 µL of anti-human IFN-γ capture antibody (e.g., at 10 µg/mL in sterile PBS).

-

Seal the plate and incubate overnight at 4°C.

Day 2: Cell Plating and Stimulation

-

Decant the capture antibody solution. Wash the plate 3 times with sterile PBS.

-

Block the membrane by adding 150 µL/well of complete cell culture medium (e.g., RPMI-1640 + 10% FBS) and incubate for at least 2 hours at 37°C.

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from patient blood samples using a density gradient (e.g., Ficoll-Paque).

-

Resuspend PBMCs in complete medium to a desired concentration (e.g., 2 x 10⁶ cells/mL).

-

Decant the blocking medium from the ELISPOT plate.

-

Add 50 µL of the cell suspension to each well (e.g., 1 x 10⁵ cells/well).

-

Add 50 µL of the stimulating peptide (this compound or wild-type CAP1, typically at a final concentration of 10 µg/mL) or control solutions (medium alone for negative control, PHA for positive control) to the appropriate wells.

-

Incubate the plate for 18-24 hours at 37°C, 5% CO₂, and 95% humidity. Do not disturb the plates during incubation.

Day 3: Detection and Development

-

Decant the cell suspension. Wash the plate 6 times with PBS containing 0.01% Tween-20 (PBS-T).

-

Add 100 µL/well of biotinylated anti-human IFN-γ detection antibody (e.g., at 2 µg/mL in PBS + 0.5% BSA).

-

Incubate for 1.5 - 2 hours at room temperature or 37°C.

-

Wash the plate 6 times with PBS-T.

-

Add 100 µL/well of Streptavidin-Alkaline Phosphatase (or HRP) conjugate diluted in PBS.

-

Incubate for 45-60 minutes at room temperature.

-

Wash the plate 3 times with PBS-T, followed by 3 final washes with PBS alone.

-

Add 100 µL/well of a substrate solution (e.g., BCIP/NBT for AP).

-

Monitor the formation of dark purple spots for 5-15 minutes. Stop the reaction by washing thoroughly with distilled water.

-

Allow the plate to air dry completely before counting the spots using an automated ELISPOT reader or a dissection microscope.

Caption: General experimental workflow for an IFN-γ ELISPOT assay.

Discussion and Scientific Nuances

The clinical trial data strongly supports the hypothesis that this compound can effectively bypass immune tolerance to CEA in a dose-dependent manner.[1][2][3][4][8][9] The generation of cross-reactive T-cells that recognize the native CAP1 peptide is a critical proof-of-concept for this APL strategy.

However, a complete technical overview requires acknowledging some important counterpoints and areas for further research. Some studies have raised concerns that the native CAP1 peptide may not be efficiently processed and presented by tumor cells in the first place, questioning its suitability as an immunotherapy target.[13] Furthermore, another investigation showed that while this compound can prime a T-cell response, these T-cells exhibit significantly lower avidity for the native CAP1 peptide.[4] This low avidity could potentially limit their effectiveness in recognizing and killing tumor cells, which may present the native peptide at low densities. This highlights a potential disconnect between robust immunogenicity in a vaccine setting and actual anti-tumor efficacy in vivo.

Conclusion

This compound is a potent, rationally designed altered peptide ligand that successfully bypasses immune tolerance to the carcinoembryonic antigen in a clinical setting. It induces a dose-dependent, cross-reactive CD8+ T-cell response, demonstrating the validity of the APL approach for self-antigens. The quantitative success in generating a specific T-cell response provides a strong foundation for its further development. Nevertheless, critical questions remain regarding the processing of the native epitope by tumors and the functional avidity of the induced T-cells for their ultimate target. Future work should focus on combining this potent vaccine platform with other immunomodulatory agents, such as checkpoint inhibitors, to further enhance the magnitude and functional quality of the anti-tumor immune response.

References

- 1. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]

- 3. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HLA class I alleles are associated with peptide binding repertoires of different size, affinity and immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. profiles.foxchase.org [profiles.foxchase.org]

- 10. ASCO – American Society of Clinical Oncology [asco.org]

- 11. abcam.com [abcam.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. HLA-A*0201-restricted CEA-derived peptide CAP1 is not a suitable target for T-cell-based immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evaluation of the CAP1-6D Vaccine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies conducted on the CAP1-6D vaccine, a promising immunotherapeutic agent targeting carcinoembryonic antigen (CEA). The following sections detail the experimental methodologies, quantitative data from key studies, and the immunological pathways underpinning the vaccine's mechanism of action.

Core Concepts and Mechanism of Action

The this compound vaccine is a second-generation adenoviral vector, specifically an Adenovirus serotype 5 with deletions in the E1 and E2b regions (Ad5 [E1-, E2b-]), engineered to express a modified version of a CEA epitope. CEA is a tumor-associated antigen overexpressed in a variety of cancers, including pancreatic and colorectal carcinomas. The native CEA peptide is often poorly immunogenic due to immune tolerance. The this compound vaccine utilizes an altered peptide ligand, where the asparagine at the sixth position of the CAP1 peptide is substituted with aspartic acid (6D). This modification is designed to enhance the peptide's binding to HLA-A2 molecules and stimulate a more potent cytotoxic T-lymphocyte (CTL) response against CEA-expressing tumor cells.[1][2]

The Ad5 [E1-, E2b-] vector was specifically designed to overcome the challenge of pre-existing immunity to adenovirus, a common hurdle in adenoviral vaccine development.[1][3] By deleting the E2b region, which encodes the viral DNA polymerase and pre-terminal protein, the expression of late-phase viral proteins is diminished. This modification is hypothesized to reduce the host's immune response against the vector itself, allowing for repeated administrations and a more focused and robust immune response against the transgene, in this case, CEA(6D).[3][4]

Preclinical Immunogenicity and Efficacy Studies

Preclinical studies in murine models were crucial in establishing the proof-of-concept for the this compound vaccine, demonstrating its ability to induce CEA-specific cell-mediated immunity (CMI) and exert anti-tumor effects.

Immunogenicity in Murine Models

A key preclinical study evaluated the immunologic effect of increasing doses of the Ad5 [E1-, E2b-]-CEA(6D) vaccine in mice. The study demonstrated a clear dose-dependent increase in CEA-specific CMI responses.[5] This finding was instrumental in guiding the dose-escalation strategy for subsequent clinical trials.

Table 1: Murine Immunogenicity Study Design

| Parameter | Description |

| Animal Model | Ad5 naïve female C57Bl/6 mice, 4-6 weeks old |

| Vaccine | Ad5 [E1-, E2b-]-CEA(6D) |

| Dosing Regimen | Subcutaneous immunization three times at two-week intervals |

| Dose Levels | 1.4 x 107 to 1.4 x 109 viral particles (vp) |

| Primary Endpoint | CEA-specific cell-mediated immunity (CMI) |

| Sample Collection | Splenocytes harvested two weeks after the final immunization |

Source: Morse MA, et al., ASCO 2012[5]

While the abstract does not provide specific quantitative data on the CMI responses (e.g., IFN-γ ELISPOT spot counts), it confirms a positive correlation between the vaccine dose and the magnitude of the induced immune response.[5]

Anti-Tumor Efficacy in the Presence of Ad5 Immunity

A pivotal study by Gabitzsch et al. (2010) investigated the efficacy of an Ad5 [E1-, E2b-]-CEA vaccine in mice with pre-existing immunity to Ad5. This study is highly relevant as it utilizes the same vector platform as the this compound vaccine. The results demonstrated that multiple immunizations with the Ad5 [E1-, E2b-]-CEA vector induced significantly increased CEA-specific CMI responses compared to a first-generation Ad5 [E1-]-CEA vector in Ad5-immune mice.[1]

Furthermore, in a tumor challenge model, Ad5-immune mice bearing CEA-expressing tumors that were treated with the Ad5 [E1-, E2b-]-CEA vaccine exhibited a greater anti-tumor response and inhibition of tumor growth compared to those treated with the conventional Ad5 [E1-]-CEA vaccine.[1] These findings underscore the advantage of the [E1-, E2b-]-deleted vector in a setting of pre-existing adenovirus immunity.

Table 2: Key Findings from Preclinical Efficacy Study

| Finding | Significance |

| Significantly increased CEA-specific CMI responses in Ad5-immune mice with Ad5 [E1-, E2b-]-CEA vs. Ad5 [E1-]-CEA. | Demonstrates the ability of the second-generation vector to overcome pre-existing vector immunity and elicit a robust transgene-specific immune response. |

| Increased anti-tumor response and tumor growth inhibition in Ad5-immune mice treated with Ad5 [E1-, E2b-]-CEA. | Confirms that the enhanced immunogenicity translates to improved therapeutic efficacy in a preclinical tumor model. |

Source: Gabitzsch ES, et al., 2010[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of the Ad5 [E1-, E2b-]-CEA(6D) vaccine platform.

Murine Immunization Protocol

This protocol is based on the methodology described by Morse et al. (2012).[5]

-

Animal Model: Ad5 naïve female C57Bl/6 mice, aged 4-6 weeks, are used.

-

Vaccine Formulation: The Ad5 [E1-, E2b-]-CEA(6D) vaccine is diluted to the desired concentrations (1.4 x 107, 1.4 x 108, and 1.4 x 109 viral particles) in a suitable buffer.

-

Administration: Mice are immunized subcutaneously with the vaccine preparations.

-

Immunization Schedule: Three immunizations are administered at two-week intervals.

-

Endpoint Analysis: Two weeks after the third immunization, mice are euthanized, and spleens are harvested for the assessment of CEA-specific CMI responses.

Cell-Mediated Immunity (CMI) Assay (ELISPOT)

The Enzyme-Linked Immunospot (ELISPOT) assay is a standard method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

-

Splenocyte Isolation: Spleens are mechanically dissociated to create a single-cell suspension. Red blood cells are lysed using a suitable buffer.

-

Cell Culture: Splenocytes are cultured in ELISPOT plates pre-coated with an anti-IFN-γ antibody.

-

Antigen Stimulation: The cells are stimulated with CEA-specific peptides (including the this compound peptide) to induce IFN-γ secretion from CEA-specific T cells. Control wells with no peptide and a positive control (e.g., a mitogen) are included.

-

Incubation: The plates are incubated to allow for cytokine secretion and capture by the plate-bound antibodies.

-

Detection: A biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate. A substrate is then added, resulting in the formation of colored spots at the sites of cytokine secretion.

-

Analysis: The spots, each representing a single IFN-γ-secreting cell, are counted using an automated ELISPOT reader. The results are expressed as the number of spot-forming cells (SFCs) per million splenocytes.

Signaling Pathways and Experimental Workflows

The this compound vaccine leverages the cellular machinery to produce the CEA(6D) antigen and present it to the immune system, leading to the activation of a targeted T-cell response.

Proposed Mechanism of Action